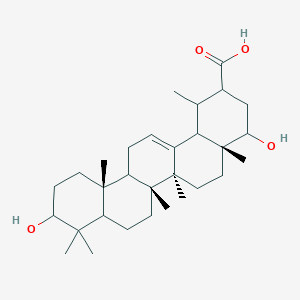
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 is a deuterated derivative of a heterocyclic compound. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates. The presence of deuterium atoms can enhance the stability and metabolic profile of the compound, making it valuable for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 typically involves a multi-step process. The starting material, 4-(methylamino)-3-nitrobenzoic acid, is first converted to 4-(methylamino)-3-nitrobenzoyl chloride. This intermediate is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to form ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. Finally, the nitro group is reduced to an amino group to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce new functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents like dichloromethane or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate.
Substitution: Various amide or ester derivatives depending on the nucleophile used.
Oxidation: Compounds with additional functional groups such as hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting thrombin inhibition.
Biological Studies: The compound’s deuterated form can be used in metabolic studies to understand drug metabolism and pharmacokinetics.
Cancer Research: Studies have shown its potential anti-cancer activity against human gastric cancer cell lines.
Industrial Applications: It can be used in the development of new materials and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate in the synthesis of thrombin inhibitors, which prevent blood clot formation by inhibiting the activity of thrombin. The compound’s structure allows it to bind to the active site of thrombin, blocking its interaction with substrates and preventing clot formation .
Comparación Con Compuestos Similares
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 can be compared with other similar compounds such as:
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: This compound is similar but lacks the deuterium atoms, which may affect its stability and metabolic profile.
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate: Another non-deuterated analog with similar chemical properties but potentially different biological activity.
The uniqueness of this compound lies in its deuterated form, which can provide enhanced stability and a different metabolic pathway compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C17H19N3O3 |
|---|---|
Peso molecular |
317.37 g/mol |
Nombre IUPAC |
ethyl 3-[(3-amino-2,4,5,6-tetradeuteriobenzoyl)-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-16(21)9-11-20(15-8-3-4-10-19-15)17(22)13-6-5-7-14(18)12-13/h3-8,10,12H,2,9,11,18H2,1H3/i5D,6D,7D,12D |
Clave InChI |
QSKAOWDOFOFRGX-HPGZLSOESA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[2H] |
SMILES canónico |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)




